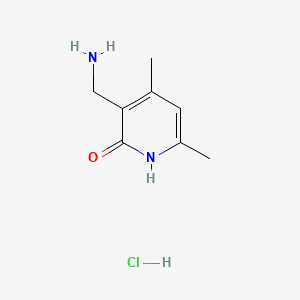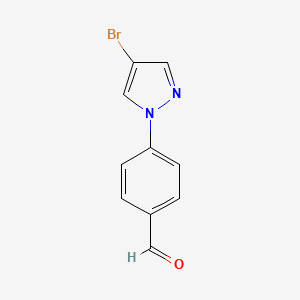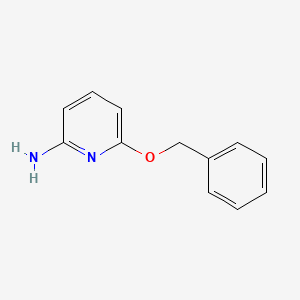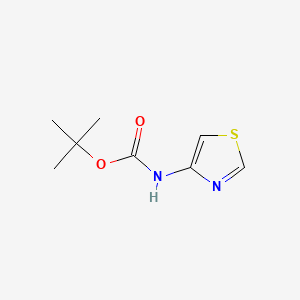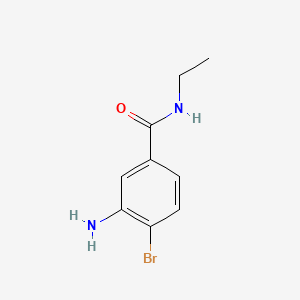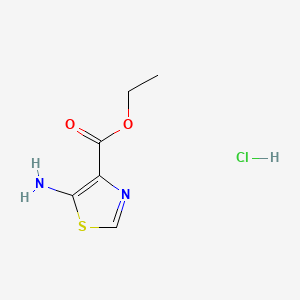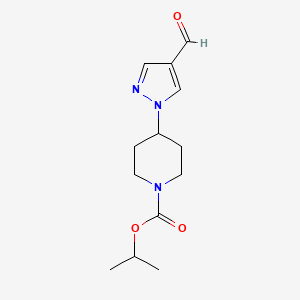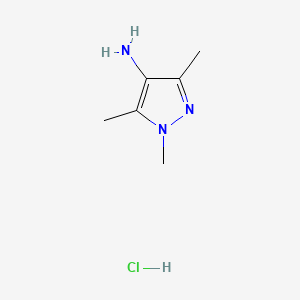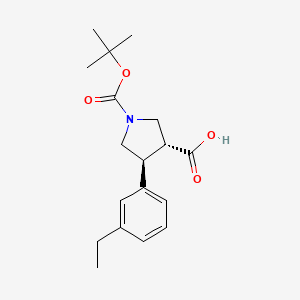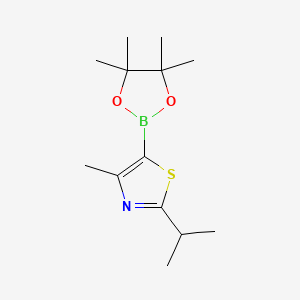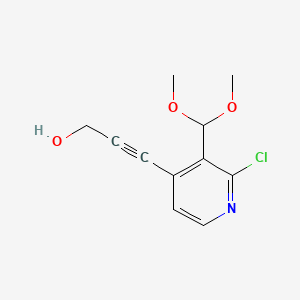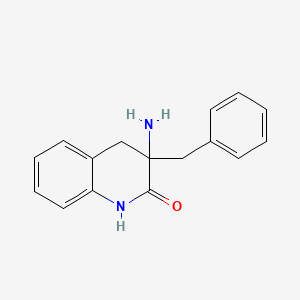
3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family of molecules. It is a white crystalline solid with a melting point of 162-164°C. It is soluble in ethanol, methanol, water, and other organic solvents. This compound has been studied extensively for its potential applications in medicinal chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Pharmacological Importance of Quinoline Derivatives
Quinoline derivatives, including isoquinolines, are known for their wide range of biological activities. These compounds have been studied for their potential anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacotherapeutic applications. The research suggests that these compounds, by virtue of their chemical structure and biological activity, could serve as a basis for developing novel low-molecular-weight inhibitors for various diseases (Danao et al., 2021).
Antimicrobial Activity of Quinoline Derivatives
Some quinoline derivatives have been explored for their antimicrobial properties. Studies have shown that certain quinolines possess significant activity against a range of microbial pathogens, making them candidates for developing new antimicrobial agents. This is particularly important in the context of increasing resistance to conventional antibiotics and the need for new therapeutic strategies (Alves et al., 2012).
Potential in Organic Light Emitting Diodes (OLEDs)
Quinoline derivatives have also found applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The structural properties of quinoline-based compounds contribute to their photophysical characteristics, making them suitable for use as emissive materials in OLEDs. This area of research opens up new possibilities for the application of quinoline derivatives in advanced technologies (Squeo & Pasini, 2020).
Eigenschaften
IUPAC Name |
3-amino-3-benzyl-1,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-16(10-12-6-2-1-3-7-12)11-13-8-4-5-9-14(13)18-15(16)19/h1-9H,10-11,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSMPEXJWNRBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)C1(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

